molecular formula C15H29ClN2O B008937 2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride CAS No. 101651-30-3

2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride

Cat. No. B008937
M. Wt: 288.85 g/mol
InChI Key: ZMPTXXQGUJHLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.

Mechanism Of Action

The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.

Scientific Research Applications

DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

101651-30-3

Product Name

2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride

Molecular Formula

C15H29ClN2O

Molecular Weight

288.85 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride

InChI

InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H

InChI Key

ZMPTXXQGUJHLGM-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl

Canonical SMILES

CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl

synonyms

2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride

Origin of Product

United States

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